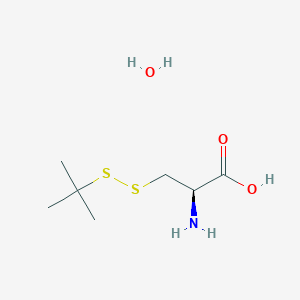
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate
Overview
Description
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid, also known as cysteine thiolactone, is an important amino acid derivative that has been widely used in scientific research. This compound is a cyclic thioester of cysteine, which is an essential amino acid that plays a vital role in protein synthesis and other metabolic processes in the human body.
Mechanism Of Action
The mechanism of action of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid is not fully understood. However, it is known to act as a thiolactone, which can undergo hydrolysis to form (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate. This compound can also undergo oxidation to form cystine, which is an important component of disulfide bonds in proteins.
Biochemical And Physiological Effects
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant activity, which can protect cells from oxidative stress. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, this compound has been reported to have neuroprotective effects, which can prevent or reduce the damage to neurons in the brain.
Advantages And Limitations For Lab Experiments
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions and can be easily stored for long periods of time. However, this compound has some limitations as well. It is not very soluble in water, which can limit its use in aqueous solutions. It is also sensitive to oxidation, which can affect its biological activity.
Future Directions
There are several future directions for research on (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid. One direction is to study its role in the biosynthesis and degradation of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate in various organisms. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. In addition, further research is needed to understand the mechanism of action of this compound and its interactions with other molecules in the body.
Conclusion:
In conclusion, (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid is an important amino acid derivative that has been widely used in scientific research. Its unique chemical properties and biological activities make it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Scientific Research Applications
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid has been widely used in scientific research due to its unique chemical properties and biological activities. This compound has been used as a substrate for enzymes such as (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate synthase and thiolactonase, which are involved in the biosynthesis and degradation of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate, respectively. It has also been used as a model compound for studying the reactivity and biological activity of cyclic thioesters.
properties
IUPAC Name |
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S2.H2O/c1-7(2,3)12-11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H2/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDVUJRRINMQAM-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SSC[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate | |
CAS RN |
313223-16-4 | |
| Record name | L-Alanine, 3-[(1,1-dimethylethyl)dithio]-, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313223-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, 3-[(1,1-dimethylethyl)dithio]-, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)










![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1613081.png)
